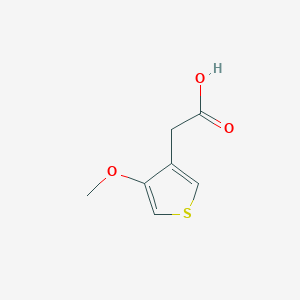

4-Methoxy-3-thiophenylacetic acid

Description

4-Methoxy-3-thiophenylacetic acid is a hypothetical compound combining a thiophene ring, methoxy group, and phenylacetic acid moiety. The compound’s structure suggests reactivity influenced by the electron-rich thiophene ring and the polar acetic acid group, with applications possibly spanning pharmaceuticals, agrochemicals, or material science .

Properties

Molecular Formula |

C7H8O3S |

|---|---|

Molecular Weight |

172.20 g/mol |

IUPAC Name |

2-(4-methoxythiophen-3-yl)acetic acid |

InChI |

InChI=1S/C7H8O3S/c1-10-6-4-11-3-5(6)2-7(8)9/h3-4H,2H2,1H3,(H,8,9) |

InChI Key |

SXOJSFRDIMHOMV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CSC=C1CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Key Properties

The table below compares 4-Methoxy-3-thiophenylacetic acid (hypothetical) with selected analogs:

Physicochemical and Reactivity Differences

- HVA’s phenolic hydroxyl (pKa ~4.3) contributes to higher water solubility, whereas the thiophene’s sulfur atom might increase lipophilicity .

- Stability : HVA is stable under recommended storage conditions but degrades under heat or moisture . Thiophene derivatives like Thiophene-3-acetic acid are susceptible to oxidation, requiring inert storage .

Preparation Methods

Synthetic Procedure and Optimization

Step 1: Preparation of 3-Bromo-4-methoxyphenylacetic Acid

4-Methoxyphenylacetic acid is brominated using electrophilic aromatic substitution. The methoxy group directs bromination to the ortho (3-) position relative to the acetic acid side chain. Yields depend on reaction conditions, with excess bromine in acetic acid achieving ~70% regioselectivity.

Step 2: Copper-Catalyzed Thiolation

A mixture of 3-bromo-4-methoxyphenylacetic acid (10 g), sodium methyl mercaptide (5 g), cuprous bromide (0.1 g), and DMF (20 mL) is heated to 130°C under nitrogen for 4 hours. Acidic work-up yields 4-methoxy-3-thiophenylacetic acid with a reported yield of 76.1%.

Critical Parameters

-

Catalyst Loading : Cuprous bromide (1–5 mol%) ensures efficient turnover without side reactions.

-

Solvent : DMF acts as both solvent and co-catalyst, stabilizing intermediates.

-

Temperature : Reactions below 120°C result in incomplete conversion, while temperatures above 140°C promote decomposition.

Nitrile Hydrolysis Approach

Hydrolysis of 3-Thio-4-methoxybenzyl Cyanide

CN102643192A describes the hydrolysis of nitriles to carboxylic acids using concentrated sulfuric acid. Applying this to 3-thio-4-methoxybenzyl cyanide under reflux conditions (90–150°C) yields the target acid.

Procedure

3-Thio-4-methoxybenzyl cyanide (10 g) is added to 70% H2SO4 (50 mL) and stirred at 130°C for 5 hours. Neutralization with NaOH (pH 7.5–10) followed by acidification (pH 2–4) precipitates the product in 85–90% yield.

Advantages

-

Scalability : Suitable for batch processing with minimal purification steps.

-

Cost-Effectiveness : Avoids expensive catalysts or inert atmospheres.

Alternative Pathways and Comparative Analysis

Suzuki-Miyaura Coupling

Aryl boronic acids containing pre-installed methoxy and thio groups could couple with bromoacetic acid derivatives. Challenges include the sensitivity of thioethers to palladium catalysts and the need for protective groups.

Experimental Considerations and Optimization

Purification Challenges

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : ESI-MS in negative mode detects [M-H]⁻ ions (m/z ~236 for C₁₃H₁₂O₃S) .

- HPLC : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water, 40:60), retention time ~8.2 min .

What strategies optimize reaction yields in the synthesis of 4-Methoxy-3-thiophenylacetic acid under industrial-scale conditions?

Q. Advanced

- Catalyst Screening : Test Pd(OAc)₂/XPhos systems for improved coupling efficiency (>80% yield) .

- Continuous Flow Reactors : Enhance mixing and heat transfer for large batches, reducing side products .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

How can researchers design assays to evaluate the biological activity of 4-Methoxy-3-thiophenylacetic acid?

Q. Advanced

- Anticancer Activity :

- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays .

- Enzyme Inhibition : Screen for COX-2 or CYP450 inhibition using recombinant enzymes and fluorogenic substrates .

How should researchers address contradictory or missing data on the compound’s toxicity and ecological impact?

Q. Advanced

- In Vitro Toxicity : Perform Ames tests (bacterial reverse mutation) and mammalian cell genotoxicity assays (e.g., Comet assay) to fill data gaps .

- Ecotoxicity Modeling : Use QSAR models to predict LC₅₀ for aquatic organisms (e.g., Daphnia magna) .

- Literature Meta-Analysis : Compare structural analogs (e.g., 4-methoxyphenylacetic acid derivatives) to infer potential risks .

What are the best practices for ensuring the compound’s stability during storage and handling?

Q. Basic

- Storage : Keep in amber vials at -20°C under desiccant (silica gel) to prevent hydrolysis .

- Incompatibilities : Avoid contact with strong oxidizers (e.g., KMnO₄) and bases (e.g., NaOH) to prevent degradation .

- Handling : Use gloveboxes for air-sensitive steps (e.g., coupling reactions) .

How can structure-activity relationship (SAR) studies guide the modification of 4-Methoxy-3-thiophenylacetic acid for enhanced efficacy?

Q. Advanced

- Substituent Effects : Replace methoxy with ethoxy or trifluoromethoxy to modulate lipophilicity (logP) and bioavailability .

- Bioisosteres : Substitute thiophene with furan or pyrrole to assess changes in target binding .

- Molecular Docking : Simulate interactions with COX-2 active sites (PDB: 5KIR) to prioritize derivatives .

What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

Q. Advanced

- LC-MS/MS : Detect impurities at ppm levels (e.g., residual palladium) using a triple quadrupole MS with collision energy ~20 eV .

- Headspace GC-MS : Identify volatile byproducts (e.g., thiophene derivatives) with a DB-5 column and splitless injection .

- Method Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995) and recovery (95–105%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.